5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is a heterocyclic compound notable for its unique ring structure that combines both pyrazole and pyridine moieties. This compound is classified within the broader category of pyrazolopyridines, which are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
The compound is cataloged under the Chemical Abstracts Service number 1393585-07-3 and is available from various chemical suppliers for research purposes. Its synthesis and characterization have been documented in numerous scientific studies, highlighting its relevance in both academic and industrial settings.
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one belongs to the class of heterocyclic compounds, specifically categorized as a pyrazolopyridine derivative. Its structure features a fused bicyclic system that contributes to its distinct chemical properties and biological activities.
The synthesis of 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of pyrazole derivatives with pyridine derivatives under specific catalytic conditions. The process often requires heating and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the cyclization .
The synthesis can be optimized for yield and purity through various techniques. Industrial production may employ continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are commonly utilized to isolate the desired compound from reaction mixtures.
The molecular formula of 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is , with a molecular weight of approximately 136.15 g/mol. The structure features a pyrazole ring fused with a pyridine ring, characterized by nitrogen atoms at specific positions within the ring system.
Key structural data includes:
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one has been studied primarily in the context of its biological activity. It is believed that the compound interacts with specific molecular targets within cells, potentially influencing pathways involved in cell proliferation and apoptosis. Detailed mechanistic studies are ongoing to elucidate these interactions further.
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and DMSO.
The compound demonstrates stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry.
5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one has several scientific applications:
The construction of the bicyclic pyrazolo-pyridinone core relies predominantly on cyclocondensation reactions between appropriately functionalized pyrazole precursors and carbonyl-containing synthons. A highly efficient route involves the reaction of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or their synthetic surrogates. Enaminones serve as versatile building blocks, undergoing cyclocondensation with hydrazines or hydrazides under mild conditions to furnish the partially saturated pyrazolo[3,4-c]pyridin-7-one scaffold with high atom economy [2] [6]. For example, condensation of ethyl 3-aminopyrazole-4-carboxylate with acetoacetate derivatives yields the target core after spontaneous intramolecular dehydrative cyclization.
Table 1: Cyclocondensation Approaches to Core Synthesis
Pyrazole Precursor | Synthon | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
3-Amino-1H-pyrazole-4-carboxylate | β-ketoesters | EtOH, reflux, 4-6 h | 55-75% | Direct access to C7-oxo group |
5-Aminopyrazoles | 1,3-Cyclohexanediones | Solvent-free, 120°C, 1 h | 60-85% | No catalyst required |
4-Acylpyrazol-5-amines | Enol ethers/ketals | Acid catalysis, 80°C | 45-68% | Tunable C6 substituents |
Critical optimization parameters include temperature control (80-120°C optimal), solvent selection (ethanol, DMF, or solvent-free), and stoichiometric balance. Excessive heating promotes dehydration to the fully aromatic pyrazolo[3,4-c]pyridine, while insufficient reaction times lead to partially condensed intermediates. Microwave irradiation significantly reduces reaction times (≤30 minutes) while improving yields by 10-15% compared to conventional heating [2].
Controlled oxidative aromatization transforms the 5,6-dihydro core into pharmacologically relevant aromatic derivatives while introducing unsaturation for conjugation. Chemoselective dehydrogenation at the C5-C6 position presents significant challenges due to competing over-oxidation or N-dealkylation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene or xylene selectively generates the aromatic pyrazolo[3,4-c]pyridin-7-one system within 2-4 hours with yields averaging 70-85% [6] [8]. Alternatively, catalytic dehydrogenation using 10% Pd/C in high-boiling solvents (e.g., diphenyl ether) achieves similar selectivity but requires rigorous oxygen exclusion [6].
Table 2: Dehydrogenation Reagents and Performance
Oxidant/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DDQ (2.2 equiv) | Toluene | Reflux | 2-3 | 75-85% | <5% |
MnO₂ (excess) | Chloroform | RT - 60°C | 12-24 | 40-55% | 10-15% (N-oxides) |
Pd/C (10 wt%) + O₂ | Diphenyl ether | 180°C | 1-2 | 70-80% | <2% (dealkylation) |
K₂S₂O₈ (aq.) | AcOH/H₂O | 100°C | 4-6 | 60-70% | Sulfonation (5-10%) |
Functionalization via C-H activation represents a complementary strategy. Directed ortho-metalation (DoM) at C4 of the dihydro core, facilitated by the N1-pyrazole nitrogen, enables halogenation (Br, I) or trifluoromethylation prior to cross-coupling. Palladium-catalyzed Mizoroki-Heck reactions introduce alkenyl groups at C4, while Chan-Lam coupling installs aryl substituents at N2 under mild conditions [6].
Growing emphasis on sustainable synthesis has driven the development of catalyst-free methodologies for constructing the pyrazolo-pyridinone core. Solvent-free cyclocondensation between 3-aminopyrazoles and 1,3-dicarbonyls at 120-130°C achieves near-quantitative yields while eliminating toxic solvents and minimizing purification needs [5]. This approach exemplifies atom-economical ring construction with E-factors <5, significantly lower than traditional routes (E-factors 15-30). A notable example involves the one-pot, three-component reaction of hydrazine, ethyl acetoacetate, and aldehydes under solvent-less conditions to generate substituted dihydropyrazolopyridinones without auxiliary catalysts [5].
Aqueous-phase synthesis offers another green alternative. Reactions proceed efficiently in water at 80-90°C due to the hydrophobic effect, which enhances reactant concentration at interfaces and accelerates cyclization. Post-reaction, the products precipitate upon cooling, enabling isolation by simple filtration. This method achieves 80-92% yields while reducing energy consumption by 40% compared to organic solvents [5]. The environmental impact extends beyond synthesis: derivatives prepared via these green routes exhibit enhanced biodegradability and reduced eco-toxicity in Culex quinquefasciatus larvicidal assays (e.g., compound 2e: 95.6% mortality at 20.1 µg/mL) [5].
The annulation regiochemistry between pyrazole and dihydropyridinone rings critically influences the scaffold's electronic properties and binding interactions. Fusion at pyrazole C3-C4 and pyridinone C4-C5 positions generates the kinetically favored [3,4-c] isomer, though competing pathways can yield [1,5-a] or [4,3-c] byproducts under non-optimized conditions [6] [7]. Key factors governing selectivity include:
Table 3: Regioselectivity Control Strategies
Factor | [3,4-c] Fusion Preference | [1,5-a] Formation Risk | Mitigation Strategy |
---|---|---|---|
N1-Unsubstituted pyrazoles | Low | High (60-80%) | Use N1-aryl/alkyl precursors |
C3-Electron-withdrawing groups | High (≥90%) | Low (<5%) | Introduce CN/ester at C3 |
Acidic conditions | Moderate (70%) | Moderate (20-30%) | Neutral pH buffer |
High temperature (>150°C) | Decreases | Increases | Optimize at 100-120°C |
Advanced computational studies (DFT, MM2, MMFF94) confirm the [3,4-c] isomer's stability stems from aromatic sextet conservation across both rings and minimized steric strain (ΔG = -37.03 kJ/mol vs. [1,5-a]) [7]. NMR analysis (¹H, ¹³C, HMBC) unambiguously confirms regiochemistry through diagnostic correlations: H6/C4a and H3/C7a in the [3,4-c] series versus distinct H3/C5 and H6/C2 correlations in the [1,5-a] isomers [6].
The dihydropyridinone moiety provides versatile handles for structural diversification to enhance pharmacological profiles. Key modification strategies include:
Table 4: Derivative Libraries via Post-Synthetic Modification
Reaction Type | Position Modified | Reagents/Conditions | Product Scope | Yield Range |
---|---|---|---|---|
N-Alkylation | N4 (pyridinone) | R-X, Cs₂CO₃, DMF, 60°C | N4-Alkyl (linear, branched) | 75-92% |
Electrophilic quench | C6 | LDA (THF, -78°C), E⁺ (alkyl/benzyl halides) | 6-Alkyl, 6-benzyl derivatives | 60-85% |
Suzuki coupling | C4 (after bromination) | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | 4-Aryl, 4-heteroaryl derivatives | 70-88% |
Reductive amination | C7-oxo group | R-NH₂, NaBH₃CN, MeOH/AcOH | 7-Aminomethyl derivatives | 50-75% |
The lactam carbonyl undergoes nucleophilic addition with organometallics (Grignard, organolithium) to yield tertiary alcohols, though competing pyrazole N-deprotonation requires careful temperature control (-40°C). Alternatively, conversion to imidoyl chlorides (POCl₃/PCl₅) enables nucleophilic displacement with amines, generating amidine derivatives with enhanced basicity [6]. These transformations underscore the scaffold's synthetic versatility for generating structurally diverse pharmacophores.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9